molecular formula C15H17ClOSi B14309546 Chloro(diphenyl)[(propan-2-yl)oxy]silane CAS No. 114058-14-9

Chloro(diphenyl)[(propan-2-yl)oxy]silane

Cat. No.: B14309546
CAS No.: 114058-14-9
M. Wt: 276.83 g/mol
InChI Key: MPHLJJNKHGVLES-UHFFFAOYSA-N
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Description

Chloro(diphenyl)[(propan-2-yl)oxy]silane is an organosilicon compound characterized by a central silicon atom bonded to a chlorine atom, two phenyl groups, and an isopropoxy (propan-2-yloxy) group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as a protecting group for alcohols or in silylation reactions. Its combination of aryl (electron-withdrawing) and alkoxy (electron-donating) substituents balances steric bulk and electronic effects, enabling selective transformations .

Properties

IUPAC Name

chloro-diphenyl-propan-2-yloxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClOSi/c1-13(2)17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHLJJNKHGVLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555250
Record name Chloro(diphenyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114058-14-9
Record name Chloro(diphenyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In organic synthesis, it acts as a versatile building block for creating new molecules.
    • In other contexts, its effects are indirect through its derivatives.
  • Comparison with Similar Compounds

    Structural Analogues and Their Properties

    The following table summarizes key structural analogues, focusing on substituents, molecular weight, and applications:

    Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
    Chloro(diphenyl)[(propan-2-yl)oxy]silane Cl, 2×Ph, OCH(CH3)2 C15H17ClOSi 276.83 Silylation, protecting groups
    tert-Butyldiphenylchlorosilane (TBDPSCl) Cl, 2×Ph, C(CH3)3 C16H19ClSi 274.85 Alcohol protection in oligonucleotide synthesis
    Chlorotriisopropylsilane Cl, 3×CH(CH3)2 C9H21ClSi 192.80 Hydroxyl group protection in sterically hindered environments
    Triisopropyl[(propan-2-yl)oxy]silane OCH(CH3)2, 3×CH(CH3)2 C12H28OSi 229.45 Catalytic hydrogenation, cycloisomerization reactions
    Chlorodiisopropylsilane Cl, 2×CH(CH3)2 C6H14ClSi 149.71 Intermediate in silicone polymer synthesis

    Electronic and Steric Effects

    • This compound : The phenyl groups provide electron-withdrawing effects, enhancing the electrophilicity of the silicon center. The isopropoxy group introduces moderate steric hindrance, allowing selective reactions with primary alcohols over secondary alcohols .
    • TBDPSCl : The tert-butyl group offers greater steric shielding than isopropoxy, making it ideal for long-term protection of alcohols in multi-step syntheses. However, its bulkiness can reduce reactivity in constrained environments .
    • Chlorotriisopropylsilane : The three isopropyl groups create extreme steric hindrance, limiting its use to highly accessible hydroxyl groups but providing exceptional stability under acidic conditions .

    Reactivity in Silylation Reactions

    • This compound reacts efficiently with primary alcohols at room temperature, as demonstrated in the synthesis of complex indole diterpene alkaloids .
    • In contrast, TBDPSCl requires elevated temperatures or Lewis acid catalysts (e.g., imidazole) for silylation, reflecting its lower electrophilicity due to tert-butyl substitution .
    • Triisopropyl[(propan-2-yl)oxy]silane exhibits enhanced thermal stability, enabling its use in high-temperature cycloisomerization reactions (e.g., in the presence of [CpRu(MeCN)3]PF6 catalysts) .

    Stability and Cleavage Conditions

    • The isopropoxy group in this compound allows cleavage under mild acidic conditions (e.g., dilute HCl), whereas TBDPSCl requires stronger acids (e.g., HF or TBAF) due to its robust tert-butyl group .
    • Chlorotriisopropylsilane-derived protecting groups are highly resistant to hydrolysis, necessitating fluoride-based reagents (e.g., TAS-F) for deprotection .

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